2,3-Dihydrofuro[2,3-b]quinoline
Overview
Description
2,3-Dihydrofuro[2,3-b]quinoline is a nitrogen-containing heterocyclic compound that features a fused furoquinoline structure.
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydrofuro[2,3-b]quinoline is DNA, specifically in the context of oxidation . The compound has been shown to have antioxidant capacities, protecting DNA against oxidation caused by various agents .
Mode of Action
This compound interacts with its target, DNA, by stabilizing the produced furoquinoline radical . This interaction is beneficial in protecting DNA against oxidation induced by agents such as Cu 2+ /glutathione (GSH), • OH, and 2,2′-azobis (2-amidinopropane hydrochloride) (AAPH) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidation of DNA. The compound’s antioxidant capacities allow it to decrease the oxidation rate of DNA induced by AAPH . This suggests that this compound may play a role in the cellular response to oxidative stress.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of DNA against oxidation . By stabilizing the produced furoquinoline radical, the compound can inhibit DNA oxidation for a period . This suggests that this compound may have potential therapeutic applications in conditions associated with oxidative stress.
Action Environment
It is known that the compound’s antioxidant capacities can protect dna against oxidation in various experimental systems
Biochemical Analysis
Biochemical Properties
Quinoline derivatives, which are structurally similar to 2,3-Dihydrofuro[2,3-b]quinoline, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as inhibitors or activators of enzymes .
Cellular Effects
It is known that quinoline derivatives can influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level in various ways . For example, they can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo oxidation during isolation, which may affect its stability and long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrofuro[2,3-b]quinoline can be achieved through several methods. One notable method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction proceeds under refluxing conditions in acetonitrile with 1,1,3,3-tetramethylguanidine as a base, resulting in the formation of 2-acyl-2,3-dihydrofuro[3,2-h]quinolines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves multi-step reactions that can be scaled up for larger production. The use of recyclable catalysts and green chemistry principles is encouraged to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Hydrogenation reactions can yield dihydrofuroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as platinum oxide and rhodium oxide are used for hydrogenation reactions.
Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research indicates its potential as an inhibitor of aldose reductase and as an antimalarial agent.
Comparison with Similar Compounds
- 4-Methyl-2,3-dihydrofuro[2,3-b]quinolin-6-ol
- 4-Methyl-2,3-dihydrofuro[2,3-b]quinolin-8-ol
- 4-Methyl-2,3-dihydrofuro[2,3-b]quinolin-7-ol
Uniqueness: 2,3-Dihydrofuro[2,3-b]quinoline is unique due to its specific furoquinoline structure, which imparts distinct chemical properties and biological activities. Its ability to stabilize radicals and protect against oxidative damage sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCJXWKCNPULPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344669 | |
Record name | 2,3-Dihydrofuro(2,3-b)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14694-19-0 | |
Record name | 2,3-Dihydrofuro(2,3-b)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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